molecular formula C16H24N2O11 B1249175 (beta-D-glucopyranosyloxymethyl)deoxyuridine

(beta-D-glucopyranosyloxymethyl)deoxyuridine

Cat. No.: B1249175
M. Wt: 420.37 g/mol
InChI Key: LHASLBSEALHFGO-URARBOGNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(beta-D-glucopyranosyloxymethyl)deoxyuridine is a pyrimidine 2'-deoxyribonucleoside having beta-D-glucopyranosyloxymethyluracil (base J) as the nucleobase. It has a role as a eukaryotic metabolite. It is a pyrimidine 2'-deoxyribonucleoside and a beta-D-glucoside. It derives from a 5-hydroxymethyluracil.

Scientific Research Applications

  • Synthesis Challenges and Solutions : Turner et al. (2003) investigated the synthesis of oligonucleotides containing 5-(β-D-Glucopyranosyloxymethyl)-2′-deoxyuridine. They identified decomposition issues in existing preparation methods, suggesting an alternative approach using phosphoramidite 21 and short ammonia treatment to suppress decomposition (Turner et al., 2003).

  • Epigenetic DNA Bases and Transcription Regulation : Chakrapani et al. (2022) explored the use of 5-(β-D-Glucopyranosyloxymethyl)-2′-deoxyuridine in the context of epigenetics. They found that glucosylated pyrimidines protect DNA from cleavage by restriction endonucleases and have varying effects on transcription, indicating a potential role in epigenetic regulation (Chakrapani et al., 2022).

  • Modified d-Nucleoside Synthesis : Wijsman et al. (2010) focused on synthesizing derivatives of 5-(β-D-Glucopyranosyloxymethyl)-2′-deoxyuridine, which is a modified d-nucleoside from the DNA of Trypanosoma brucei. This research contributes to understanding the chemical nature of nucleic acids in specific parasites (Wijsman et al., 2010).

  • Base J in DNA Replication : Ji and Wang (2014) reported the use of T4 bacteriophage β-glucosyltransferase for synthesizing base J-containing oligodeoxyribonucleotides, where base J includes 5-hydroxymethyl-2-deoxyuridine. They found that base J can moderately block DNA replication and does not induce mutations during replication in human cells (Ji & Wang, 2014).

  • Nucleoside Analogue Synthesis and Prodrug Design : Sun et al. (2020) developed L-aspartic acid β-ester and L-glutamic acid γ-ester of floxuridine (5-fluoro-2-deoxyuridine) to enhance metabolic stability and target cancer cells. This study demonstrates the potential of modifying nucleosides like 5-(β-D-Glucopyranosyloxymethyl)-2′-deoxyuridine for therapeutic applications (Sun et al., 2020).

  • Computational Analysis of O-GlcNAcase Inhibitors : Alencar et al. (2012) conducted computational analysis to understand the interactions between human O-GlcNAcase and inhibitors, which is relevant for diseases like cancer and diabetes. Their findings could aid in designing new inhibitors targeting enzymes that interact with modified nucleosides (Alencar et al., 2012).

  • Enzymatic Glucosylation of 2'-Deoxynucleosides : Ye et al. (2011) described an enzymatic approach for glucosylation of 2'-deoxynucleosides using β-glycosidase from bovine liver, offering an efficient method for synthesizing glucosylated derivatives like 5-(β-D-Glucopyranosyloxymethyl)-2′-deoxyuridine (Ye et al., 2011).

  • QM/MM Molecular Dynamics Simulation : Lameira et al. (2010) applied quantum mechanics/molecular mechanics molecular dynamics simulations to study interactions of bacterial Clostridium perfringens homologue with inhibitors. This research provides insights into the molecular interactions of modified nucleosides (Lameira et al., 2010).

Properties

Molecular Formula

C16H24N2O11

Molecular Weight

420.37 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H24N2O11/c19-3-8-7(21)1-10(28-8)18-2-6(14(25)17-16(18)26)5-27-15-13(24)12(23)11(22)9(4-20)29-15/h2,7-13,15,19-24H,1,3-5H2,(H,17,25,26)/t7-,8+,9+,10+,11+,12-,13+,15+/m0/s1

InChI Key

LHASLBSEALHFGO-URARBOGNSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)COC3C(C(C(C(O3)CO)O)O)O)CO)O

Synonyms

5-((glucopyranosyloxy)methyl)uracil
beta-D-glucosyl-hydroxymethyluracil
beta-D-glucosylhydroxymethyluracil
beta-GHMU
DNA base J
J base

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.